Thulium hydroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
thulium(3+);trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Tm/h3*1H2;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHRXBDVXNVPC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3Tm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061657 | |
| Record name | Thulium hydroxide (Tm(OH)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.956 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311-33-7 | |
| Record name | Thulium hydroxide (Tm(OH)3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thulium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001311337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium hydroxide (Tm(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thulium hydroxide (Tm(OH)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thulium trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.810 | |
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| Record name | THULIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0Q1UR916I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Thulium Hydroxide and Thulium Containing Layered Hydroxides
Direct Synthesis of Thulium Hydroxide (B78521)
The direct synthesis of thulium hydroxide, Tm(OH)₃, is typically achieved through straightforward chemical reactions involving aqueous solutions or the elemental metal.
Aqueous precipitation is a common and effective method for synthesizing this compound. This technique involves the reaction of a soluble thulium salt, such as thulium(III) chloride (TmCl₃), with a base in an aqueous medium. For instance, thulium(III) hydroxide can be precipitated by reacting an aqueous solution of thulium(III) chloride with a sodium hydroxide (NaOH) solution. mdpi.com Another approach involves the use of an ammonia (B1221849) solution with thulium(III) acetate (B1210297), which results in the precipitation of thulium(III) oxide as a white solid via a hydrothermal method. wikipedia.org
Spectrophotometric studies have been conducted to understand the hydrolytic behavior of thulium in basic and near-neutral solutions, which is fundamental to controlling the precipitation process. scirp.org These studies help in determining the conditions under which various thulium hydroxo complexes form in solution. scirp.org
Thulium metal, being quite electropositive, reacts with water to form this compound and hydrogen gas. webelements.comwikipedia.orgscienceinfo.com The reactivity of thulium with water is temperature-dependent. The reaction is slow with cold water but proceeds quite quickly with hot water. webelements.comwikipedia.orgscienceinfo.comsciencemadness.orgebsco.com The balanced chemical equation for this reaction is:
2Tm(s) + 6H₂O(l) → 2Tm(OH)₃(aq) + 3H₂(g) webelements.comwikipedia.orgscienceinfo.com
This method provides a direct route to this compound, leveraging the metallic properties of thulium. sciencemadness.org
Synthesis of Thulium-Doped and Thulium-Intercalated Layered Hydroxide Systems
Layered hydroxides containing thulium are of significant interest due to their potential applications in areas like catalysis and optics. These materials can be synthesized using several advanced techniques.
Homogeneous precipitation is a preferred method for synthesizing high-quality Layered Rare Earth Hydroxides (LRHs) due to its ability to produce materials with good morphology and high crystallinity. nih.govrsc.org This method involves the slow generation of a precipitating agent throughout the solution, leading to controlled crystal growth.
A common approach utilizes hexamethylenetetramine (HMT) as a pH-adjusting agent. nih.govnih.gov For example, a series of layered rare-earth hydroxides with the general formula Ln₈(OH)₂₀(NO₃)₄·nH₂O (where Ln can be Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, and Y) have been synthesized through the homogeneous precipitation of the corresponding rare earth nitrates with HMT. nih.gov This method has been shown to be effective for producing highly crystalline LRH samples. rsc.org The use of urea (B33335) in homogeneous precipitation has also been noted for preparing materials with better crystallinity and controlled particle size. frontiersin.orgfrontiersin.org
Coprecipitation is a standard and straightforward method for the synthesis of Layered Double Hydroxides (LDHs) containing rare earth elements, including thulium. frontiersin.orgfrontiersin.org This technique involves the simultaneous precipitation of multiple metal cations from a solution.
A notable example is the synthesis of nickel-aluminum LDHs doped with thulium. mdpi.comresearchgate.net This was achieved for the first time via a coprecipitation method followed by hydrothermal treatment. mdpi.comresearchgate.netdntb.gov.ua In this process, corresponding metal nitrates were used as cation sources, and an aqueous solution of potassium hydroxide served as the precipitating agent. mdpi.comresearchgate.net The resulting material had the assumed empirical formula [Ni₀.₈₀₈Al₀.₁₇₈Tm₀.₀₁₅] [(NO₃)₀.₁₉₃·yH₂O]. mdpi.comresearchgate.net X-ray diffraction confirmed the formation of a hydrotalcite-like structure without impurity phases. mdpi.comresearchgate.net
Mechanochemically complemented synthesis followed by hydrothermal treatment has also been employed to create multi-cation LDHs, including those with thulium. rsc.org This approach can help to avoid the formation of foreign phases that can occur during conventional coprecipitation due to the different pH values required for the precipitation of various metal hydroxides. rsc.org
Table 1: Synthesis Parameters for Thulium-Doped Nickel-Aluminum LDH
| Parameter | Value |
| Synthesis Method | Coprecipitation followed by hydrothermal treatment mdpi.comresearchgate.net |
| Cation Sources | Nickel nitrate (B79036), Aluminum nitrate, Thulium nitrate mdpi.com |
| Precipitating Agent | Potassium hydroxide (KOH) solution mdpi.comresearchgate.net |
| Predetermined M²⁺/M³⁺ Molar Ratio | 3 mdpi.com |
| Predetermined Tm³⁺/(Tm³⁺ + Al³⁺) Molar Ratio | 0.05 mdpi.com |
| Assumed Empirical Formula | [Ni₀.₈₀₈Al₀.₁₇₈Tm₀.₀₁₅] [(NO₃)₀.₁₉₃·yH₂O] mdpi.comresearchgate.net |
Solvothermal synthesis is another important method for preparing layered hydroxides, including those containing rare earth elements. This technique is similar to the hydrothermal method, but it uses a non-aqueous solvent. nih.gov The choice of solvent can influence the properties of the final product. For instance, the use of ethanol (B145695) as a solvent under heated conditions has been reported for the synthesis of La₂(OH)₅NO₃·1.5H₂O. nih.gov While specific examples focusing solely on thulium in a solvothermal synthesis of layered hydroxides are less common in the provided context, this method is recognized as a key preparation route for LRHs in general. nih.gov
Mechanochemical Approaches for Thulium-Containing Layered Hydroxides
Mechanochemical synthesis represents a solvent-free or low-solvent method for producing layered double hydroxides (LDHs), which relies on mechanical energy, typically from ball milling, to induce chemical reactions and structural transformations. This approach is noted for creating materials with high surface chemical activity and a significant number of surface defects. nih.gov The process can be performed through either dry or wet milling of precursor materials. nih.gov The flexibility of mechanochemistry allows for the adjustment of the layered sheet composition and the nature of the interlayer anions. nih.gov
While the direct mechanochemical synthesis of pure this compound is not extensively documented, the method has been successfully applied to create complex, thulium-containing LDHs. A notable example is the synthesis of a multicomponent LDH with the composition MgNiCo/AlInScTm, which was achieved through a mechanochemically complemented synthesis followed by hydrothermal treatment and additional crystallization. researchgate.net
The general procedure for mechanochemical LDH synthesis involves several key stages. mdpi.com Initially, the precursor salts are subjected to mechanical activation in a ball mill. mdpi.com This activation step is followed by the addition of a precipitating agent, such as sodium hydroxide (NaOH). mdpi.com The optimal conditions, including the activation time, rotation speed of the mill, and the ratio of reactants, are crucial for obtaining a single-phase, well-crystallized product. mdpi.com For instance, in the synthesis of a high-entropy hexacationic LDH, optimal conditions were identified as an activation rate of 300 rpm for 30 minutes. mdpi.com After the reaction, the product is washed to a neutral pH and subsequently dried. mdpi.com This methodology has been proposed as a promising route for incorporating various rare earth elements, including thulium, into the octahedral structure of LDHs. frontiersin.org
Nanostructured this compound Materials Synthesis
The formation of nanostructured materials, including those of this compound, depends on the precise control of nucleation and growth processes. Several strategies are employed to manipulate the size, shape, and monodispersity of the resulting nanoparticles.
A primary strategy involves the careful management of reaction parameters such as temperature, precursor concentrations, and metal-to-ligand ratios in solution-phase reactions. nih.gov The choice of solvent and the use of specific capping ligands or additives are also critical. nih.govacs.org Ligands can selectively bind to different crystal facets, which is key to promoting the anisotropic growth required for shapes like nanorods and nanowires. nih.gov For example, adding organic solvents or specific additives like carboxylic acids can inhibit uncontrolled crystal growth, leading to the formation of nanoparticles. researchgate.netasianpubs.org
Alternative synthesis environments can also provide control over nanoparticle characteristics. Supercritical fluid synthesis, using solvents like supercritical water or ethanol, offers a robust method where the tunable properties of the solvent allow for fine control over the size and shape of metal oxide nanoparticles. rsc.org Another approach is solid-state metathesis (SSM), a solvent-free method where grinding solid precursors together initiates a rapid, exothermic reaction. researchgate.net In this method, the choice of hydrated precursor salts can influence the local alkalinity and control the incorporation of hydroxide into the final nanocrystalline product without the need for active pH management. researchgate.net These general principles are applicable to the synthesis of rare earth hydroxide nanoparticles, where methods like hydrothermal synthesis are used to produce powders with controlled stoichiometry and particle size. bjrs.org.br
Producing crystalline this compound particles in the single-nanometer size range requires methods that precisely control nucleation while limiting crystal growth. A demonstrated strategy for other low-valence metal hydroxides, which can be adapted for thulium, is epoxide-mediated alkalinization. researchgate.net This approach involves creating nanocrystals in an aqueous ethanol solution where the ring-opening reaction of an epoxide provides a fast, homogeneous increase in pH, triggering the formation of hydroxide crystals. researchgate.net By carefully controlling the reaction conditions, the formation of particles in the single-nanometer range can be achieved within minutes. researchgate.net
Another relevant technique involves the synthesis of zerovalent thulium (Tm(0)) nanoparticles, which have been produced with sizes around 2.2 nm. d-nb.info While these are not hydroxide crystals, their controlled oxidation in a suitable solvent like isopropanol (B130326) points to the feasibility of preparing thulium-containing nanostructures with high precision. d-nb.info The synthesis of other rare-earth-based nanoparticles, such as upconversion nanocrystals (e.g., NaYF₄:Yb³⁺/Tm³⁺), often employs high-boiling point solvents and capping ligands to achieve highly uniform particles, a strategy that could be applied to this compound. acs.org
This compound as a Precursor in Advanced Chemical Synthesis
Thulium(III) hydroxide serves as a key starting material in the synthesis of thulium-based organometallic compounds. Its reaction with acidic organic ligands is a common route to form coordination complexes. A prominent example is the synthesis of thulium(III) acetylacetonate (B107027), Tm(C₅H₇O₂)₃. This compound is prepared through the direct reaction of this compound with acetylacetone (B45752) in an appropriate organic solvent. smolecule.com This reaction is analogous to other syntheses of organometallic compounds where a metal hydroxide reacts with a C-H acidic organic molecule, such as the preparation of cyclopentadienylthallium from thallium(I) hydroxide and cyclopentadiene. wikipedia.org The use of this compound as a precursor is advantageous as it is a readily available and reactive source of the Tm³⁺ ion for complexation reactions.
| Precursor | Reagent | Product | Reaction Type |
|---|---|---|---|
| Thulium(III) hydroxide (Tm(OH)₃) | Acetylacetone (C₅H₈O₂) | Thulium(III) acetylacetonate (Tm(C₅H₇O₂)₃) | Acid-base/Complexation smolecule.com |
Thulium(III) hydroxide is a fundamental precursor for producing various thulium-containing inorganic materials, particularly thulium oxides (Tm₂O₃). The most direct conversion method is thermal decomposition. When heated to elevated temperatures, thulium(III) hydroxide first decomposes to thulium oxyhydroxide (TmO(OH)) and subsequently to thulium(III) oxide upon further heating. wikipedia.org This calcination process is a common route to produce metal oxides from their hydroxide or carbonate precursors, often with the advantage that the morphology of the precursor particles is largely retained in the final oxide product. researchgate.net
Furthermore, this compound acts as the initial building block for more complex precursors used in nanoparticle synthesis. For instance, the thulium(III) acetylacetonate derived from this compound can be used in solvothermal decomposition processes. Heating this organometallic compound in a high-boiling solvent yields Tm₂O₃ nanoparticles, allowing for control over properties like crystallite size. Hydrothermal methods can also be employed, starting with thulium salts (derived from the reaction of the hydroxide with an acid) to synthesize doped oxide nanoparticles, such as thulium-yttria (Y₂O₃:Tm). bjrs.org.br In this context, this compound is the ultimate source of the thulium ions that are incorporated into the final oxide or nanoparticle structure. mdpi.com
| Precursor | Synthesis Method | Resulting Material | Reference |
|---|---|---|---|
| Thulium(III) hydroxide | Thermal Decomposition | Thulium(III) oxide (Tm₂O₃) | wikipedia.org |
| Thulium(III) acetylacetonate (from Tm(OH)₃) | Solvothermal Decomposition | Thulium(III) oxide (Tm₂O₃) nanoparticles | |
| Thulium salts (from Tm(OH)₃) | Hydrothermal Synthesis | Thulium-doped yttria (Y₂O₃:Tm) nanoparticles | bjrs.org.br |
Spectroscopic and Luminescence Properties of Thulium in Hydroxide Environments
Luminescence Mechanisms of Trivalent Thulium Ions (Tm³⁺) within Hydroxide (B78521) Lattices
The luminescence of Tm³⁺ arises from electronic transitions within its 4f electron shell. The complex ladder-like energy level structure of Tm³⁺ allows for a variety of emission pathways, including multicolor emissions from the ultraviolet to the infrared regions. researchgate.net However, the efficiency of these pathways is strongly modulated by the surrounding lattice.
Trivalent thulium is known for several key emission bands in the near-infrared and visible spectrum. The primary NIR emissions correspond to the ³F₄ → ³H₆ transition, typically occurring around 1800-2000 nm, and the ³H₄ → ³H₆ transition around 808 nm. researchgate.netnih.gov Visible emissions are also prominent, particularly the blue emissions originating from the ¹G₄ → ³H₆ (~475 nm) and ¹D₂ → ³F₄ (~455 nm) transitions. nih.govmdpi.com
A significant emission mechanism for Tm³⁺ is upconversion luminescence, an anti-Stokes process where the ion absorbs multiple low-energy photons and emits a single higher-energy photon. optica.org This can occur through several mechanisms, including excited-state absorption (ESA) and energy transfer upconversion (ETU). optica.orgrsc.orgresearchgate.net For instance, Tm³⁺ ions can be excited by near-infrared light to populate higher energy levels, leading to visible blue light emission. nih.gov Studies have shown that Tm³⁺ ions can be directly excited by photons in the NIR-II spectral range (1000–1400 nm) to produce upconversion luminescence without the need for a sensitizer (B1316253) ion. nih.gov The process often involves a step-by-step absorption of photons, allowing the ion to climb its energy ladder to higher emissive states like the ¹G₄ and ¹D₂ levels. nih.govrsc.org
The luminescence intensity and efficiency of Tm³⁺ are critically governed by energy transfer and quenching processes. Cross-relaxation (CR) is a particularly important energy transfer mechanism in thulium-doped systems, where an excited ion transfers part of its energy to a neighboring ion. nih.gov A common CR process is [³H₄ + ³H₆ → ³F₄ + ³F₄], which can efficiently populate the ³F₄ level, enhancing the ~1.8 µm emission, but at the expense of quenching the higher-energy ³H₄ level. nih.gov
Luminescence quenching refers to non-radiative processes that depopulate excited states, reducing or eliminating light emission. In hydroxide environments, the dominant quenching mechanism is multiphonon relaxation (MPR). The high vibrational frequency of the O-H bond (~3600 cm⁻¹) provides an exceptionally efficient pathway for the non-radiative de-excitation of the Tm³⁺ energy levels. rsc.org The energy gap between adjacent electronic levels of the Tm³⁺ ion can be easily bridged by just a few high-energy OH⁻ phonons, leading to rapid, radiationless decay. This effect is particularly detrimental to the luminescence quantum yield, as the excited state energy is dissipated as heat into the lattice instead of being released as photons. rsc.org
When a Tm³⁺ ion is incorporated into a host lattice, the electrostatic field created by the surrounding ligands—in this case, hydroxide ions—is known as the crystal field. aps.orgnih.gov This local field perturbs the electronic energy levels of the Tm³⁺ ion, lifting the degeneracy of the 4f orbitals. This phenomenon, known as the Stark effect, splits each J-multiplet (e.g., ³H₆, ³F₄, ¹G₄) into a specific number of Stark sublevels. aps.orgresearchgate.net
The magnitude of the splitting and the number of sublevels are determined by the strength and symmetry of the local crystal field at the site of the Tm³⁺ ion. nih.govresearchgate.net This splitting directly impacts the spectroscopic properties, as absorption and emission transitions now occur between the Stark levels of different J-multiplets. Consequently, what would be a single transition line for a free ion becomes a group of lines in the crystal, leading to a characteristic broadening of the observed absorption and emission bands. aps.org The weaker shielding of the 4f electrons in lanthanide ions enhances their sensitivity to these crystal field interactions, making the spectral properties highly dependent on the host structure. nih.gov
Quantitative Spectroscopic Analysis
To evaluate the potential of a luminescent material, a quantitative analysis of its spectroscopic parameters is essential. This includes determining the probabilities of absorption and emission events and the lifetimes of the excited states.
The absorption (σ_abs) and emission (σ_em) cross-sections are fundamental parameters that quantify the probability of a photon being absorbed or emitted by an ion at a specific wavelength. dtu.dknih.gov These values are crucial for modeling and predicting the performance of materials in applications like lasers and amplifiers. They are typically calculated from experimentally measured absorption and fluorescence spectra. researchgate.netdtu.dk While specific data for thulium hydroxide is scarce, extensive research on Tm³⁺ in various oxide and fluoride (B91410) hosts provides representative values for its key transitions.
| Host Material | Transition | Wavelength (nm) | Cross-Section Type | Value (cm²) | Reference |
|---|---|---|---|---|---|
| Tm³⁺:(Lu₂/₃Sc₁/₃)₂O₃ Ceramic | ³H₆ → ³H₄ | 793 | Absorption (σ_abs) | 2.80 x 10⁻²¹ | nih.gov |
| Tm³⁺:Lu₂O₃ Ceramic | ³H₆ → ³H₄ | 796 | Absorption (σ_abs) | 3.8 x 10⁻²¹ | nih.gov |
| Tm³⁺:LuScO₃ | ³H₆ → ³H₄ | 793 | Absorption (σ_abs) | 3.5 x 10⁻²¹ | nih.gov |
| Tm³⁺:Lu₂O₃ Ceramic | ³F₄ → ³H₆ | 1937 | Emission (σ_em) | 6.0 x 10⁻²¹ | nih.gov |
| Tm³⁺:(Lu,Sc)₂O₃ Ceramic | ³F₄ → ³H₆ | 2090 | Emission (σ_em) | 1.1 x 10⁻²¹ | nih.gov |
The lifetime of an excited electronic state (τ) is the average time an ion remains in that state before decaying to a lower level. The measured lifetime (τ_meas) is a function of both radiative (k_rad) and non-radiative (k_nr) decay rates, according to the relation: 1/τ_meas = k_rad + k_nr. chemrxiv.org The radiative lifetime (τ_rad = 1/k_rad) is an intrinsic property of the electronic transition, while the non-radiative lifetime (τ_nr = 1/k_nr) is highly dependent on the host material. frontiersin.org
In hydroxide environments, the non-radiative rate (k_nr) is expected to be extremely high due to efficient multiphonon relaxation facilitated by the OH⁻ vibrational modes. rsc.org This leads to a measured lifetime that is significantly shorter than the theoretical radiative lifetime. The luminescence quantum yield (η), defined as the ratio of emitted photons to absorbed photons, is directly related to these lifetimes (η = τ_meas / τ_rad). A dominant non-radiative decay pathway, as expected in a hydroxide lattice, results in a very low quantum yield.
The table below presents lifetime values for Tm³⁺ in various host materials, illustrating the significant impact of the host on non-radiative decay.
| Host Material | Energy Level | Radiative Lifetime (τ_rad) (µs) | Measured Lifetime (τ_meas) (µs) | Reference |
|---|---|---|---|---|
| YAG-derived Silica (B1680970) Fiber | ³H₄ | - | 63 | researchgate.net |
| Thulium-doped Silica Fiber | ³F₄ | 3500 | 430 | researchgate.net |
| ³H₄ | 650 | 45 | researchgate.net | |
| ¹G₄ | 860 | 784 | researchgate.net |
Photoluminescence Properties in Layered Rare Earth Hydroxides
Layered rare-earth hydroxides (LRHs) and layered double hydroxides (LDHs) have emerged as promising host materials for lanthanide ions, including thulium, to create multifunctional optical materials. The structure of these materials, consisting of positively charged brucite-like layers and intercalated anions and water molecules, allows for the incorporation of luminescent lanthanide ions directly into the hydroxide layers. While specific studies on the photoluminescence of thulium-exclusive layered hydroxides are not abundant, research on thulium-doped and other lanthanide-doped layered hydroxides provides significant insights.
The synthesis of thulium-containing LDHs, such as nickel-aluminum LDHs doped with thulium cations, has been successfully demonstrated. These materials are typically synthesized via coprecipitation followed by hydrothermal treatment. The incorporation of Tm³⁺ into the hydroxide lattice creates a specific coordination environment that dictates its photoluminescent behavior. The crystallinity and morphology of these layered hydroxides can be controlled through synthesis methods like homogeneous precipitation, which is crucial for optimizing their optical properties.
Studies on analogous systems, such as Tb³⁺-doped LDHs, have shown that these materials can exhibit strong luminescence. The hydroxide lattice provides a rigid environment that can minimize non-radiative decay, thereby enhancing the luminescence efficiency of the incorporated lanthanide ions. It is anticipated that thulium-doped LRHs and LDHs would similarly exhibit characteristic Tm³⁺ luminescence, with the exact emission wavelengths and intensities being dependent on the specific composition and structure of the host lattice. The layered nature of these materials also opens up possibilities for tuning the luminescence properties by intercalating various organic or inorganic anions between the hydroxide layers.
Detailed Analysis of Specific Emission Bands (e.g., 400 nm, 800 nm, 2 µm)
The trivalent thulium ion (Tm³⁺) possesses a rich energy level structure that gives rise to multiple emission bands across the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. The specific wavelengths of these emissions are due to electronic transitions between the 4f energy levels of the ion. While the host matrix can cause slight shifts in these emission bands, the fundamental transitions remain consistent.
One of the prominent emission regions for Tm³⁺ is in the blue part of the spectrum. The transition from the ¹G₄ energy level to the ³H₆ ground state results in an emission at approximately 480 nm. Another significant blue emission can be observed around 455-458 nm, which is attributed to the ¹D₂ → ³F₄ transition.
In the near-infrared (NIR) region, Tm³⁺ exhibits several important emission bands. A strong emission is often observed at around 800 nm, corresponding to the ³H₄ → ³H₆ transition. This emission is particularly relevant for applications in biomedical imaging due to the transparency of biological tissues in this spectral window.
Furthermore, Tm³⁺ is well-known for its emissions in the short-wavelength infrared (SWIR) region. The transition ³H₄ → ³F₄ results in an emission at approximately 1.5 µm. Another key emission occurs around 2 µm, which is due to the ³F₄ → ³H₆ transition. This 2 µm emission is of great interest for applications in laser surgery and atmospheric sensing. The relative intensities of these emission bands can be influenced by the host material and the presence of other ions.
| Approximate Emission Wavelength | Transition | Spectral Region |
|---|---|---|
| ~455 nm | ¹D₂ → ³F₄ | Blue |
| ~480 nm | ¹G₄ → ³H₆ | Blue |
| ~800 nm | ³H₄ → ³H₆ | Near-Infrared (NIR) |
| ~1.5 µm | ³H₄ → ³F₄ | Short-Wavelength Infrared (SWIR) |
| ~2.0 µm | ³F₄ → ³H₆ | Short-Wavelength Infrared (SWIR) |
Sensitization and Co-Doping Effects in Thulium-Containing Hydroxides
The luminescence efficiency of thulium(III) ions in hydroxide environments can be significantly enhanced through sensitization and co-doping strategies. These approaches aim to improve the absorption of excitation energy and facilitate its transfer to the emitting Tm³⁺ ions.
Co-doping with other lanthanide ions is a well-established method to enhance the luminescence of a desired ion through energy transfer processes. The choice of the co-dopant depends on the desired excitation and emission wavelengths and the energy level matching between the co-dopant (sensitizer) and the emitter (activator).
Ytterbium (Yb³⁺): Yb³⁺ is a common sensitizer for Tm³⁺. Yb³⁺ has a simple energy level structure with a strong absorption band around 980 nm, which corresponds to the ²F₇/₂ → ²F₅/₂ transition. This absorbed energy can then be efficiently transferred to neighboring Tm³⁺ ions, promoting them to excited states and leading to subsequent emission in the blue and NIR regions. This upconversion process is particularly effective in various host materials.
Holmium (Ho³⁺): Co-doping with Ho³⁺ can also influence the luminescence of Tm³⁺. Energy transfer can occur between Tm³⁺ and Ho³⁺ ions, potentially leading to the quenching or enhancement of specific emission bands depending on their relative concentrations and the host lattice. For instance, energy transfer from Tm³⁺ to Ho³⁺ can populate the excited states of Ho³⁺, leading to its characteristic emissions.
Cerium (Ce³⁺): Ce³⁺ is known for its broad and strong absorption in the UV region due to the 4f-5d transition. This absorbed energy can be transferred to other lanthanide ions, including Tm³⁺. In some systems, Ce³⁺ co-doping has been shown to enhance the luminescence of activator ions. The efficiency of this energy transfer is highly dependent on the host material and the proximity of the Ce³⁺ and Tm³⁺ ions.
While the effects of these co-dopants have been extensively studied in various crystal and glass hosts, their specific influence on thulium luminescence within a layered hydroxide matrix remains an area for further investigation. The principles of energy transfer observed in other materials are expected to apply, but the unique structure of layered hydroxides may introduce novel effects.
The luminescence of thulium can also be enhanced by complexation with organic ligands that act as "antennas." This process, known as the antenna effect, involves the organic ligand absorbing light (typically in the UV region) and transferring the excitation energy to the central Tm³⁺ ion, which then emits its characteristic luminescence. This is an effective way to overcome the typically weak and narrow absorption bands of lanthanide ions.
For this process to be efficient, the triplet state energy of the organic ligand must be appropriately matched with the accepting energy level of the Tm³⁺ ion. If the triplet state energy is too low, the energy transfer will be inefficient. Conversely, if it is too high, back energy transfer from the lanthanide ion to the ligand can occur, quenching the luminescence.
In the context of layered hydroxides, organic ligands can be intercalated as anions between the hydroxide layers. This has been demonstrated to be an effective strategy for sensitizing the luminescence of other lanthanides, such as Eu³⁺ and Tb³⁺, in LDH hosts. Organic anions like 4-biphenylcarboxylate and terephthalate (B1205515) have been used to significantly enhance the luminescence of Eu³⁺ in layered europium hydroxide. A similar approach could be applied to thulium-containing layered hydroxides, where suitable organic anions are intercalated to sensitize the Tm³⁺ emission. The choice of the organic ligand would be crucial and would need to be tailored to the specific energy levels of the Tm³⁺ ion.
Theoretical and Computational Investigations of Thulium Hydroxide Systems
First-Principles Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding
First-principles calculations, particularly those based on Density Functional Theory (DFT), are computational methods used to investigate the electronic structure and properties of many-body systems from the ground up, without requiring experimental parameters. osti.govgithub.ioresearchgate.net DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. github.iotrygvehelgaker.no This approach offers a balance of accuracy and computational cost, making it suitable for complex systems. github.io
In practice, DFT calculations are used to determine properties like electronic band structure, interatomic bonding, and partial charge distribution. osti.gov While comprehensive DFT studies focused exclusively on pure, crystalline thulium(III) hydroxide (B78521) are not widely published, the principles can be applied to understand its characteristics. For related systems, such as thulium-containing metal-organic frameworks with hydroxyl groups, molecular simulations have confirmed the critical importance of interactions stemming from hydroxyl (OH) groups in molecular recognition. acs.org In one such framework, Tm₂(OH-bdc)₂(μ₃–OH)₂(H₂O)₂, the strategic positioning of hydroxyl groups and coordinated water molecules around thulium centers fosters strong interactions that influence the material's properties. acs.org
First-principles calculations can elucidate the nature of the bonds between thulium and the hydroxide ions. The bonding in rare earth compounds often has a significant ionic character, which can be quantified through DFT. For instance, in other complex materials, DFT has been used to calculate bond order and charge transfer, providing a quantum mechanical metric to characterize the internal cohesion of crystals. osti.govresearchgate.net Such an analysis for thulium hydroxide would reveal the degree of covalency versus ionicity in the Tm-O bonds and the role of hydrogen bonding involving the hydroxide groups.
Molecular Dynamics Simulations for Hydroxide Ion Transport
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a molecular-level understanding of structure-function relationships, particularly for ion transport in materials like anion exchange membranes (AEMs) and layered hydroxides. arxiv.org
For hydroxide (OH⁻) transport, MD simulations can model two primary mechanisms:
Vehicular Mechanism : The hydroxide ion, solvated by water molecules, diffuses as a whole entity through the material. gatech.edu
Grotthuss Mechanism : A structural rearrangement process where a proton is transferred from a water molecule to an adjacent hydroxide ion, effectively causing the hydroxide charge to "hop" through the hydrogen-bond network. uchicago.edursc.org
In materials with layered structures, such as layered double hydroxides (LDHs), the environment is nanoconfined. nih.govmdpi.com MD simulations show that in such confined environments, unique water layers form. nih.gov The diffusion mechanism of hydroxide ions can vary significantly between these layers. nih.gov Ab initio MD studies on model systems reveal that each water layer can support a different dominant coordination pattern for the hydroxide ion. nih.gov These distinct solvation structures directly affect the rate of hydroxide diffusion, with some layers promoting transport while others suppress it. nih.gov
In hydrogels with layered structures, reaction-diffusion processes govern the formation of layers, where hydroxide ion diffusion from a solution induces precipitation and layer formation. mdpi.com The diffusion coefficient of the hydroxide ion is a key parameter in these models. mdpi.com For layered materials in general, the transport of hydroxide ions is often mediated by water within the structure. gatech.edu
Layered hydroxides consist of positively charged layers with charge-balancing anions and water molecules in the interlayer spaces. mdpi.comnih.gov The dynamics of these interlayer species are crucial for ion transport. The structure of water in these confined spaces is highly sensitive to the configuration and density of the interlayer ions. researchgate.net
The thermal decomposition of similar layered materials, like Ni/Al-LDH, involves the removal of interlayer water followed by the dehydroxylation of the layers. acs.org MD simulations can model the dynamics of this interlayer water. mdpi.com The combination of reactive MD simulations with non-reactive models has highlighted the importance of the Grotthuss mechanism for OH⁻ diffusion, showing that proton hopping allows hydroxide to move more easily through bottlenecks in water channels. rsc.org The dynamics are also influenced by the formation of hydrogen-bond networks within the interlayer space. researchgate.net
Thermodynamic Modeling for Solubility and Phase Stability
Thermodynamic modeling is essential for predicting the behavior of compounds in aqueous solutions and under varying conditions of temperature and pressure. It is used to calculate chemical speciation, solubility limits, and phase equilibria. frontiersin.orgepa.gov
The solubility of rare earth hydroxides, including this compound, is a critical parameter in hydrometallurgical processes and for understanding their environmental fate. olisystems.com Thermodynamic models can predict solubility as a function of pH, temperature, and the concentration of other ions in solution. olisystems.com
For rare earth hydroxides, solubility generally decreases from lanthanum to lutetium. olisystems.com Experimental studies on the hydrolytic behavior of thulium in near-neutral and basic solutions have been conducted to determine the stability constants of its various hydroxocomplexes (e.g., Tm(OH)²⁺, Tm(OH)₂⁺). scirp.org The solubility of thulium is controlled by the formation of these aqueous species and the precipitation of solid phases. scirp.orgkyoto-u.ac.jp
In one study, batch solubility experiments were conducted with single lanthanide oxides, including thulium oxide (Tm₂O₃), at temperatures up to 90 °C. kyoto-u.ac.jp The results indicated that, under the experimental conditions, Tm₂O₃ did not undergo a solid-phase transformation to this compound and remained the solubility-controlling phase. kyoto-u.ac.jp Thermodynamic analysis of solubility data helps identify such solubility-limiting solid phases. kyoto-u.ac.jp
A study on thulium hydrolysis provided the following thermodynamic stability constant for the formation of the dihydroxocomplex at zero ionic strength:
| Thulium Hydroxocomplex | Logarithmic Stability Constant (log β₂) |
| Tm(OH)₂⁺ | 15.09 |
| Source: scirp.org |
This value is crucial for accurately modeling the speciation of thulium in aqueous solutions. scirp.org
Thermodynamic data can be used to predict the stability of different phases and the conditions under which transformations occur. Thulium(III) hydroxide is known to decompose upon heating. wikipedia.org The first step is the loss of water to form thulium oxyhydroxide (TmO(OH)), which then further decomposes to thulium(III) oxide (Tm₂O₃) at higher temperatures. wikipedia.org
Tm(OH)₃ → TmO(OH) + H₂O 2 TmO(OH) → Tm₂O₃ + H₂O
Calorimetry is a key experimental technique used to obtain the enthalpy data needed for these predictions. escholarship.orgmdpi.com High-temperature oxide melt solution calorimetry has been used to determine the formation enthalpies of various rare earth oxycompounds, confirming their thermodynamic stability relative to binary oxides. escholarship.org For rare earth oxides, pressure can also induce phase transitions. Studies on Tm₂O₃ have shown an irreversible structural transition from a cubic to a monoclinic phase under high pressure. researchgate.net Thermodynamic models like CALPHAD (CALculation of PHAse Diagrams) are widely used to predict phase stability and transformations in multicomponent systems. nih.gov
Numerical Modeling of Optical Phenomena in Thulium-Doped Systems
Numerical modeling has become a cornerstone in the development of high-power thulium-doped fiber amplifiers (TDFAs). These simulations allow researchers to predict and analyze a wide range of performance characteristics, thereby guiding experimental work and accelerating the optimization of amplifier designs. optica.orgewadirect.com By solving complex sets of equations that describe the interplay of light and the active medium, these models can forecast output power, efficiency, and the onset of limiting nonlinear effects. pdx.eduspiedigitallibrary.org
A primary theoretical framework for simulating the behavior of high-power fiber amplifiers is the Coupled Mode Theory (CMT). pdx.eduspiedigitallibrary.org This approach provides a simplified yet powerful numerical model derived from the fundamental Maxwell's equations that govern electromagnetic wave propagation. pdx.edupdx.eduarxiv.org The state-of-the-art in fiber amplifier simulation involves beam propagation methods that utilize CMT. pdx.edu
The CMT model reduces the complexity of the full Maxwell system, making simulations more computationally manageable. pdx.eduarxiv.org It involves a time-dependent and three-dimensional discretization of the coupled optical, laser kinetic, and thermal processes occurring within the optical fiber. spiedigitallibrary.org This allows for the investigation of complex phenomena such as Transverse Mode Instability (TMI), a critical factor limiting power scaling in high-power fiber amplifiers. pdx.eduspiedigitallibrary.org
To enhance computational efficiency further, a scale model known as the "equivalent short fiber" can be employed. pdx.edupdx.edu This technique uses artificial material properties to simulate the essential characteristics of a much longer fiber, significantly reducing the required computation time. pdx.eduarxiv.org The acceleration in computation is roughly proportional to the ratio of the original fiber's length to the reduced length of the equivalent fiber. pdx.edupdx.edu This method has been successfully applied to models of commercially available thulium-doped fibers. pdx.eduarxiv.org
Numerical simulations are instrumental in predicting a comprehensive suite of performance characteristics for thulium-doped fiber amplifiers. These predictive capabilities are crucial for understanding the feasibility and potential of a given amplifier design before fabrication. Key performance indicators that can be simulated include expected output powers, amplification efficiencies, peak operating temperatures, and the presence of Amplified Spontaneous Emission (ASE). optica.orgpdx.edu
Simulations based on rate and propagation equations can model the static behavior of a TDFA, taking into account factors like the cross-relaxation mechanism, ASE noise, seed wavelength, and the length of the doped fiber. scispace.com Such models have been used to compare the efficiency of different pumping schemes. For instance, simulations indicate that pumping a TDFA at 1570 nm is more efficient for core-pumped silica (B1680970) fiber than pumping at 793 nm. scispace.com
Table 1: Simulated TDFA Performance for Different Pumping Schemes
This table presents simulated results comparing the maximum gain of a thulium-doped fiber amplifier under two different pump wavelengths.
| Pump Wavelength | Seed Wavelength | Seed Power | Pump Power | Maximum Gain |
| 1570 nm | 1840 nm | -10 dBm | 27 dBm | ~30 dB |
| 793 nm | 1840 nm | -10 dBm | 27 dBm | ~22 dB |
Data sourced from a theoretical model of a TDFA operating around the 2 µm region. scispace.com
Furthermore, simulations are used to analyze advanced configurations, such as two-tone amplifiers, where two laser sources are seeded into the amplifier to mitigate nonlinear effects like Stimulated Brillouin Scattering (SBS). optica.org Predictive simulations can determine the optimal seed power ratio between the two lasers to maximize output power for a given signal wavelength. optica.org These models have shown that the ideal configuration (single- vs. two-tone) can depend on the specific operating wavelength. For a signal at 2110 nm, a two-tone setup may be superior, whereas for signals at 2133 nm and 2170 nm, a single-tone configuration appears to produce the maximum output power. optica.org
Table 2: Simulated Output Power for Single- and Two-Tone TDFA Configurations
This table shows a comparison of simulated signal output powers for single-tone versus two-tone amplifier configurations at various wavelengths. Heating effects were not considered in this specific simulation.
| Signal Wavelength | Configuration | Seed Ratio (Tone 1:Tone 2) | Relative Signal Output Power |
| 2110 nm | Two-Tone | 1:1 | Maximum |
| 2110 nm | Single-Tone | N/A | Nearly identical to 21:10 two-tone |
| 2133 nm | Single-Tone | N/A | Maximum |
| 2170 nm | Single-Tone | N/A | Maximum |
Data sourced from numerical simulations of a thulium-doped optical fiber amplifier. optica.org
Advanced simulations can also generate Power Scalability Maps (PSMs). These maps are valuable tools for visualizing the operational limits of a fiber amplifier, depicting power thresholds for detrimental effects such as TMI, SBS, and Stimulated Raman Scattering (SRS) across a range of fiber lengths and core diameters. spiedigitallibrary.org By quantifying these complex performance trade-offs, simulations provide critical information on the practicality and feasibility of high-power TDFA systems operating in specific wavelength regimes. optica.org
Surface Chemistry and Interfacial Phenomena of Thulium Hydroxide
Adsorption and Reactivity at Thulium Hydroxide (B78521) Surfaces
The surface of thulium hydroxide possesses active sites that can participate in adsorption processes. This property has been effectively utilized in chemical speciation and preconcentration techniques. A notable application involves the separation of different oxidation states of chromium in water samples. In a developed procedure, chromium(III) is selectively coprecipitated with this compound. The process is highly pH-dependent, and the formation of the this compound precipitate acts as a carrier for Cr(III) ions, effectively removing them from the solution through surface adsorption and incorporation. The remaining chromium(VI) can then be reduced to Cr(III) and subsequently measured, allowing for the determination of both species. This method demonstrates the ability of the this compound surface to adsorb specific metal ions, a key aspect of its surface reactivity.
The reactivity of thulium metal with water also points to the formation and nature of the hydroxide. Thulium metal reacts slowly with cold water and more rapidly with hot water to form this compound, highlighting the compound's stability in aqueous environments once formed. wikipedia.org Furthermore, studies on thulium oxide catalysts prepared via the thermal decomposition of thulium acetate (B1210297) hydrate, which proceeds through a hydroxide-containing intermediate Tm(OH)(CH3COO)2, indicate that the resulting oxide surface possesses a basic character with multiple Lewis acid sites. This suggests that the precursor hydroxide surface also exhibits acid-base properties crucial for its reactivity.
Role of this compound in Passivation Layer Formation
In the context of advanced electronics and semiconductor manufacturing, passivation layers are critical for protecting functional surfaces and ensuring device stability. While this compound itself is not directly used as a passivation layer, its oxide, thulium(III) oxide (Tm₂O₃), has been identified as a highly promising material for this purpose, particularly for germanium (Ge) based devices. enea.itaip.orgaip.org Thulium oxide can be formed from the decomposition of this compound or other thulium precursors. wikipedia.org
Research into atomic-layer deposited Tm₂O₃ on germanium has shown that it can form an effective passivation layer. enea.itaip.org A comprehensive study revealed that the Tm₂O₃/Ge interface is atomically abrupt and exhibits low reactivity. enea.itaip.org This is a critical characteristic for a passivation layer, as it prevents the formation of unstable and undesirable interfacial oxides, such as GeOx. aip.org The high effective energy barriers for both holes (~3 eV) and electrons (~2 eV) at the Tm₂O₃/Ge interface further underscore its potential for interfacial layer engineering in future scaled high-κ gate stacks on germanium. enea.itaip.org The formation of a thulium silicate (B1173343) (TmSiO) interfacial layer has also been explored for Si-passivated Ge gate stacks, demonstrating low interface state densities comparable to traditional GeOx passivation but with improved oxide trap density, suggesting superior reliability.
Interfacial Interactions in Hybrid Materials Incorporating this compound
Hybrid materials, which combine organic and inorganic components at the molecular level, offer a pathway to novel functionalities. Layered double hydroxides (LDHs) are a prominent class of inorganic hosts used to create such hybrids. sciopen.com LDHs consist of positively charged brucite-like layers of metal hydroxides, with charge-compensating anions and water molecules in the interlayer space. The composition can be tuned by varying the divalent and trivalent metal cations within the hydroxide sheets.
The incorporation of rare-earth elements into LDH structures has been a subject of growing interest for applications in catalysis and luminescence. While the general formula for LDHs accommodates trivalent cations, and other rare-earth elements have been successfully incorporated, specific research detailing the synthesis and interfacial interactions of this compound within an LDH-based hybrid material is not widely reported in available literature.
However, the principles governing these interactions can be inferred from studies on other LDH systems. The interfacial interactions in LDH-based hybrids are typically a combination of electrostatic forces between the positively charged hydroxide layers and intercalated anionic species, as well as hydrogen bonding. In hybrid materials like LDH/graphene oxide composites, interfacial water molecules can play a crucial role in mediating interactions through complex hydrogen bond networks. The compatibility and interaction between the hydroxide surface and a polymer or other organic component are key to the final properties of the hybrid material. For non-polar materials, organic modification of the LDH is often required to increase the interlayer spacing and improve compatibility, allowing for effective dispersion and enhanced interfacial interaction.
Atomic Layer Deposition of Thulium Oxide Thin Films and Interface Study
Atomic layer deposition (ALD) is a state-of-the-art technique for depositing ultrathin, uniform, and conformal films, which is critical in the fabrication of modern semiconductor devices. In this context, the focus is on thulium oxide (Tm₂O₃), not this compound, as the deposited material. However, the ALD process itself intrinsically involves surface chemistry related to hydroxides. A common ALD process for Tm₂O₃ uses Tris(cyclopentadienyl)thulium (TmCp₃) as the thulium precursor and water (H₂O) as the oxygen source. aip.orgaip.org
The ALD cycle consists of sequential, self-limiting surface reactions. In the first step, the TmCp₃ precursor reacts with the substrate surface. In the second step, a pulse of water vapor is introduced. The water reacts with the precursor layer, removing the cyclopentadienyl (B1206354) ligands and forming a layer of thulium oxide. This reaction proceeds via the formation of surface hydroxyl (-OH) groups, making the surface chemistry of hydroxides central to the film growth mechanism.
Studies on the ALD of Tm₂O₃ on substrates like silicon (Si) and germanium (Ge) have provided detailed insights into the resulting interface. A novel ALD process using TmCp₃ and H₂O was found to have a high deposition rate of approximately 1.5 Å/cycle within a temperature window of 200–300°C. The resulting polycrystalline Tm₂O₃ films have low carbon impurity and a surface roughness of less than 1 nm. aip.org When deposited on germanium, the Tm₂O₃/Ge interface is found to be atomically sharp. enea.it The band alignment has been studied extensively, revealing a valence band offset of approximately 3.05 eV and a large optical band gap of 5.77 eV for the Tm₂O₃ film, making it an excellent candidate as a high-κ dielectric and passivation layer. enea.itaip.org
Table of ALD Process Parameters for Thulium Oxide
| Parameter | Value/Description | Reference |
|---|---|---|
| Thulium Precursor | Tris(cyclopentadienyl)thulium (TmCp₃) | aip.orgaip.org |
| Oxygen Source | Water (H₂O) | aip.orgaip.org |
| Deposition Temperature | 200–300 °C | |
| Deposition Rate | ~1.5 Å/cycle | |
| Resulting Film | Polycrystalline Tm₂O₃ | enea.it |
Advanced Materials Science Applications of Thulium Hydroxide Derived Compounds
Catalytic Applications
Compounds derived from thulium hydroxide (B78521), particularly thulium oxide, have demonstrated significant potential in various catalytic processes. Their high thermal stability and specific surface characteristics make them suitable for demanding catalytic applications.
Thulium(III) oxide is recognized as an efficient heterogeneous catalyst in organic synthesis. stanfordmaterials.com Its chemical stability and resistance to acidic conditions make it suitable for use in harsh chemical environments. stanfordmaterials.com Thulium-based catalysts have been successfully employed in several types of organic reactions, including the chemical fixation of carbon dioxide and the selective catalytic reduction (SCR) of nitrogen oxides (NOx).
Thulium-Organic Frameworks (MOFs) for CO₂ Cycloaddition:
Researchers have synthesized robust, nanoporous thulium-organic frameworks that exhibit high catalytic activity for the cycloaddition of CO₂ with epoxides, a process that converts CO₂ into valuable cyclic carbonates. rsc.orgacs.org For instance, a thulium-based framework, NUC-108a, used with the co-catalyst tetrabutylammonium (B224687) bromide, has shown excellent performance under mild, solvent-free conditions. acs.org Another thulium-organic framework, NUC-37, which features plentiful Lewis acid-base sites, also displays highly selective catalytic activity in the same reaction. rsc.org The catalytic efficiency is attributed to the nanoscale channels and rich bifunctional active sites within the MOF structure. rsc.org
Thulium-Modified Catalysts for NOx Reduction:
| Catalyst | Reaction Type | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| Thulium-Organic Framework (NUC-108a)/n-Bu₄NBr | CO₂ Cycloaddition | Epoxides | Effective and recoverable catalyst under mild, solvent-free conditions. | acs.org |
| Thulium-Organic Framework (NUC-37) | CO₂ Cycloaddition | Epoxides | Highly selective catalytic activity and high recyclability under gentle conditions. | rsc.org |
| Thulium-modified MnOx/TiO₂ | Selective Catalytic Reduction (SCR) of NO with NH₃ | Nitric Oxide (NO) | Significantly improved de-NOx performance at low temperatures. Achieved 98% NOx conversion at 100 °C. | researchgate.netnih.gov |
Thulium oxide nanoparticles have emerged as promising materials for the photocatalytic generation of reactive oxygen species (ROS) when excited by near-infrared (NIR) light. nih.govacs.org This property is significant for applications in photocatalysis, pollution treatment, and fine chemical synthesis. acs.org
The mechanism for this NIR-stimulated ROS generation is attributed to the unique electronic energy levels of thulium ions. nih.govacs.org Specifically, the long lifetime (approximately 10⁻³ s) of the ³H₄ excited state of Tm³⁺ ions, combined with a large absorption cross-section and low fluorescence emission, facilitates the energy transfer to molecular oxygen, leading to the formation of ROS such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.govacs.orgconsensus.app
In addition to thulium oxide, other thulium-based compounds have been investigated for their photocatalytic capabilities. For example, thulium copper oxide (Tm₂Cu₂O₅) nanostructures, synthesized via a sonochemical method, have been shown to be effective visible-light photocatalysts for the degradation of water-soluble organic pollutants. researchgate.net Studies using this material identified hydroxyl radicals as the primary species responsible for the photodegradation process. researchgate.net The catalyst also demonstrated high stability and reusability over multiple cycles. researchgate.net
| Photocatalyst | Excitation Source | Target Application | Key Findings | Reference |
|---|---|---|---|---|
| Thulium oxide (Tm₂O₃) nanoparticles | Near-Infrared (NIR) light (e.g., 808 nm laser) | ROS Generation | Viable for NIR-stimulated ROS generation, linked to the unique energy levels of Tm³⁺ ions. | nih.govacs.org |
| Thulium copper oxide (Tm₂Cu₂O₅) nanostructures | Visible light (400 W Osram lamp) | Degradation of organic pollutants (dyes) | Effectively degrades pollutants with hydroxyl radicals as the main active species. Showed a 7.8% reduction in performance after five cycles. | researchgate.net |
Optoelectronic Device Components
The unique optical properties of thulium, particularly the luminescence of the Tm³⁺ ion, make its compounds valuable for a range of optoelectronic applications. Thulium hydroxide is a convenient starting material for synthesizing these optically active materials.
This compound is a key precursor in the synthesis of various thulium-based luminescent materials, often referred to as phosphors. The thermal decomposition of this compound, or co-precipitated mixed rare-earth hydroxides containing thulium, is a common route to produce thulium-doped oxides with desired morphologies and luminescent properties.
The Tm³⁺ ion is known for its characteristic bright blue luminescence, which arises from electronic transitions within its 4f electron shell. wikipedia.org This property is exploited in various applications, including phosphors for displays and anti-counterfeiting measures in banknotes. wikipedia.orgamericanelements.com
Research has demonstrated the synthesis of blue phosphors by incorporating thulium into host materials like yttrium aluminum oxide (YAlO₃) and yttrium tantalate (YTa₇O₁₉) via solid-state reactions, starting from the respective oxides (which can be derived from hydroxides). koreascience.kr The blue emission in these materials peaks at around 455-458 nm. koreascience.kr Hydrothermal synthesis is another method used to produce thulium-doped yttria (Y₂O₃:Tm) powders, which can be processed into luminescent ceramics. bjrs.org.br The precipitation method, starting from a thulium nitrate (B79036) solution, which can be prepared by dissolving this compound in nitric acid, is also used to obtain thulium oxide nanopowders for phosphor applications. researchgate.net
| Material | Synthesis Approach | Luminescent Property | Potential Application | Reference |
|---|---|---|---|---|
| Tm³⁺-doped YAlO₃ | Solid-state reaction | Blue emission peaking at 458 nm | Blue phosphors | koreascience.kr |
| Tm³⁺-doped YTa₇O₁₉ | Solid-state reaction | Blue emission peaking at 455 nm | Blue phosphors | koreascience.kr |
| Thulium-yttria (Y₂O₃:Tm) | Hydrothermal synthesis | Cubic C-type nanoparticles with EPR response | Luminescent ceramics, radiation dosimetry | bjrs.org.br |
Thulium oxide, derived from the calcination of this compound, is utilized in the fabrication of specialty glasses and advanced ceramic materials for optical and electronic applications. stanfordmaterials.com These materials are used in components like optical fibers and lasers where precise manipulation of light is required. stanfordmaterials.com
High-Refractive-Index Materials: Thulium oxide is a component in certain glass systems to achieve a high refractive index. Tellurite-based glasses, known for their high refractive index, can incorporate thulium oxide to further enhance their optical properties for applications in optical fibers and other photonic devices.
In the field of photovoltaics, materials derived from this compound have been explored for their potential to enhance the efficiency of organic solar cells (OSCs). Specifically, thulium-doped titanium dioxide (TiO₂) has been investigated as an n-type material for use as an electron transport layer (ETL). researchgate.net
A study involving both experimental synthesis and computational modeling investigated porous TiO₂ doped with thulium ions (Tm³⁺) as an ETL. researchgate.net The research found that doping TiO₂ with thulium resulted in a reduction of the material's band gap and enhanced its electrical conductivity. researchgate.net A modeled organic solar cell device incorporating a 1.0 mol% Tm(III)-doped TiO₂ ETL showed a significant improvement in performance. This enhancement was attributed to better charge transfer characteristics and more effective band alignment between the ETL and the light-absorbing layer. researchgate.net
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 21.83% |
| Open-Circuit Voltage (Voc) | 1.54 V |
| Short-Circuit Current Density (Jsc) | 31.87 mA cm⁻² |
| Fill Factor (FF) | 44.44% |
Environmental Remediation through Adsorption
Heavy Metal Scavenging by this compound-Based Sorbents
Currently, there is a notable gap in the scientific literature regarding the use of this compound and its derivative compounds as primary adsorbents for the removal of heavy metals from contaminated water sources. While the broader field of materials science has extensively investigated various metal hydroxides and oxides for environmental remediation, thulium-based materials have not been a significant focus in this application.
Adsorption is a widely recognized and effective method for wastewater treatment due to its operational simplicity and high efficiency in removing a wide range of pollutants, including heavy metal ions. mdpi.comnih.gov The process involves the accumulation of adsorbate molecules (the contaminant) onto the surface of an adsorbent material. researchgate.net The effectiveness of an adsorbent is often linked to its surface area, porosity, and the presence of functional groups that can bind to metal ions. mdpi.com Materials like activated carbons, zeolites, clays, and various nanosized metal oxides are commonly studied for this purpose. mdpi.com
Research in the realm of rare-earth elements and adsorption has predominantly focused on the extraction and separation of the rare-earth elements themselves, including thulium, from ore leachates or industrial waste streams. For instance, studies have developed specific ligand-based composite adsorbents designed for the selective separation and recovery of Thulium(III) ions. researchgate.net In such cases, thulium is the target of the adsorption process, not the active component of the adsorbent for scavenging other metals.
The potential for this compound-based materials to act as effective sorbents for heavy metals remains a largely unexplored area. Theoretical advantages might be hypothesized based on the chemical properties of rare-earth hydroxides, but without empirical data from targeted research studies, it is not possible to detail specific research findings, adsorption capacities, or optimal experimental conditions. Consequently, data tables illustrating the performance of this compound-based sorbents in heavy metal scavenging cannot be generated at this time.
Future Research Directions in Thulium Hydroxide Chemistry and Materials Science
Development of Novel Synthesis Strategies for Tailored Architectures
The future synthesis of thulium-based materials will move beyond simple precipitation methods to focus on creating highly controlled and tailored architectures, which are crucial for enhancing performance in various applications. The morphology, size, and crystallinity of materials significantly influence their properties.
Advanced synthesis techniques that offer precise control over these parameters are at the forefront of this research. These methods include:
Hydrothermal and Solvothermal Synthesis: These methods, conducted in aqueous or organic solvents at elevated temperatures and pressures, are effective for producing crystalline nanoparticles. bjrs.org.brmdpi.com For instance, hydrothermal processes have been successfully used to create thulium-doped yttria (Y₂O₃:Tm) nanoparticles and nickel-aluminum layered double hydroxides containing thulium. bjrs.org.brmdpi.comresearchgate.net Future work will likely focus on optimizing parameters like temperature, pressure, and precursor concentration to control the size and shape of thulium hydroxide (B78521) nanostructures, such as nanorods or nanosheets.
Sonochemical Synthesis: This technique utilizes the extreme conditions created by acoustic cavitation in liquids to drive chemical reactions. rsc.org The rapid reaction rates and formation of uniform particles make it a promising route for synthesizing thulium hydroxide nanomaterials. unesp.brmdpi.com Sonochemical methods have been employed to produce thulium vanadate (B1173111) nanorods and thulium titanate nanocomposites. mdpi.comresearchgate.net Research in this area will aim to scale up these processes and explore the synthesis of pure this compound nanostructures with high surface areas.
Microwave-Assisted Synthesis: This approach uses microwave radiation to rapidly heat the reaction mixture, leading to significantly reduced synthesis times compared to conventional heating methods. frontiersin.org It offers a pathway to produce uniform nanoparticles quickly and efficiently. Its application to this compound synthesis could enable high-throughput screening of different reaction conditions to tailor material properties.
Template-Directed Synthesis: Using templates like surfactants, polymers, or even other nanomaterials allows for the creation of complex and porous architectures. Thulium-organic frameworks (MOFs) with robust, porous structures have been synthesized using organic ligands as templates, demonstrating excellent catalytic activity. acs.org Future strategies may involve using this compound nanoparticles as seeds or templates for growing more complex, hierarchical structures.
Table 1: Comparison of Advanced Synthesis Methods for Thulium-Based Nanomaterials
| Synthesis Method | Key Advantages | Example Thulium Material | Potential this compound Architecture |
|---|---|---|---|
| Hydrothermal | High crystallinity, good control over particle size | Thulium-doped Layered Double Hydroxides mdpi.comresearchgate.net | Crystalline nanorods, nanowires |
| Sonochemical | Rapid reaction rates, uniform particle formation, high purity | Thulium Vanadate Nanorods mdpi.com | Uniform nanoparticles, nanospheres |
| Microwave-Assisted | Very fast synthesis, energy efficient, uniform heating | Lanthanide-containing MOFs frontiersin.org | Homogeneous nanoparticles |
| Template-Directed | Control over porosity and complex architectures | Thulium-Organic Frameworks acs.org | Mesoporous structures, core-shell nanoparticles |
In-depth Understanding of Structure-Property Relationships in Complex Hydroxide Systems
A fundamental understanding of the relationship between the atomic-level structure and the macroscopic properties of this compound is essential for designing functional materials. Thulium's unique properties stem from its 4f electron configuration. The Tm³⁺ ion possesses characteristic luminescent and magnetic behaviors that are highly sensitive to its local coordination environment. wikipedia.orgstanfordmaterials.com
Future research will focus on several key areas:
Luminescent Properties: Tm³⁺ ions exhibit a characteristic bright blue luminescence under UV excitation, with emissive states that can be influenced by the host lattice. wikipedia.orgrsc.org In a hydroxide lattice, the coordination number, site symmetry, and the presence of hydroxyl groups will affect the electronic transitions of the Tm³⁺ ion. Detailed spectroscopic studies will be crucial to understand how the hydroxide environment modifies the energy levels and emission efficiency, which is vital for applications in lighting and optical sensors.
Magnetic Properties: Thulium and its compounds exhibit complex magnetic behavior, transitioning from paramagnetic to antiferromagnetic and ferromagnetic states at low temperatures. wikipedia.orgbritannica.comebsco.com The arrangement of Tm³⁺ ions within the hydroxide crystal lattice and the distances between them will dictate the magnetic exchange interactions. Investigating how the layered structure of hydroxides influences these magnetic ordering phenomena could lead to new magnetic materials.
Catalytic Activity: The surfaces of rare-earth hydroxides and oxides can possess Lewis acid sites, making them catalytically active. acs.org Research has shown that thulium-based materials can catalyze reactions like the chemical fixation of CO₂. acs.org Future studies will aim to correlate the surface structure of this compound, including the density and strength of active sites, with its catalytic performance. Doping this compound with other metals could create synergistic effects, enhancing catalytic efficiency. researchgate.net
Rational Design of Multi-Functional this compound Composites
Combining this compound with other materials to form composites is a promising strategy for creating multi-functional materials that leverage the properties of each component. cranfield.ac.uk The rational design of these composites involves selecting materials with complementary functionalities and ensuring a strong interface between them.
Key research directions include:
Composites with Carbon Nanomaterials: Integrating this compound with materials like graphene or carbon nanotubes (CNTs) can create composites with both the optical or magnetic properties of thulium and the high electrical conductivity and mechanical strength of carbon. ossila.comrsc.org The outer walls of CNTs can be functionalized with hydroxide groups, providing ideal nucleation sites for the in-situ growth of a this compound layer. ossila.comshilpent.com Such composites could be used in electronics, energy storage, or as robust catalysts.
Polymer-Matrix Composites: Dispersing this compound nanoparticles into a polymer matrix can yield materials with enhanced thermal stability, UV absorption, or specific optical properties. core.ac.uknanografi.com For example, incorporating this compound could impart luminescence to a transparent polymer, creating materials for anti-counterfeiting applications or for use in optical devices. wikipedia.org The challenge lies in achieving a uniform dispersion of the nanoparticles within the polymer to maximize these effects. nanografi.com
Layered Double Hydroxide (LDH) Systems: Thulium can be incorporated into the structure of layered double hydroxides. mdpi.comresearchgate.net These materials consist of positively charged hydroxide layers with intercalated anions and water molecules. This structure allows for the combination of thulium's properties with those of other metals (e.g., nickel, aluminum) and the potential for ion-exchange applications. Such composites could be designed for use as catalysts, sorbents, or in drug delivery. researchgate.net
Computational Materials Design and Predictive Modeling for this compound Systems
Computational methods are becoming indispensable tools for accelerating the design and discovery of new materials. By simulating materials at the atomic level, researchers can predict their properties before they are synthesized in the lab, saving time and resources.
For this compound systems, future computational research will likely focus on:
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure, magnetic properties, and stability of materials. It can be used to predict the crystal structure of this compound, understand the nature of its chemical bonds, and calculate its electronic band structure and density of states. These calculations can provide insight into the origins of its luminescent and magnetic properties.
Predicting Spectroscopic and Catalytic Properties: Computational models can simulate spectroscopic data, helping to interpret experimental results and understand how the local environment affects the Tm³⁺ ion. researchgate.net For catalysis, modeling can be used to identify active sites on the this compound surface, calculate reaction energy barriers, and elucidate reaction mechanisms, guiding the design of more efficient catalysts. uzh.ch
Modeling of Composite Interfaces: The performance of composite materials often depends on the quality of the interface between the different components. Computational modeling can be used to study the atomic structure and bonding at the interface between this compound and other materials like graphene or polymers. This understanding is crucial for designing composites with optimal property transfer between the constituent phases.
By integrating these advanced computational techniques with experimental synthesis and characterization, the field can move towards a more predictive and rational design of this compound-based materials with tailored functionalities.
Q & A
Q. What are the standard methods for synthesizing Thulium hydroxide (Tm(OH)₃) in laboratory settings?
-
Methodological Answer : this compound is typically synthesized via precipitation by adding a base (e.g., NaOH or NH₄OH) to a solution of Thulium(III) chloride (TmCl₃) under controlled pH (8–10). The reaction is:
Hydrothermal methods may enhance crystallinity by heating the precursor solution in an autoclave (150–200°C for 12–24 hours). Post-synthesis, centrifugation and washing with deionized water are critical to remove impurities. Characterize using X-ray diffraction (XRD) to confirm phase purity and scanning electron microscopy (SEM) for morphology analysis .
Q. How can researchers characterize the purity and crystallinity of this compound samples?
- Methodological Answer : Key techniques include:
- XRD : Compare diffraction patterns with reference databases (e.g., ICDD) to confirm crystallinity and phase purity.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydroxide decomposition temperatures (Tm(OH)₃ → TmO(OH) → Tm₂O₃).
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify Tm³⁺ concentration and detect trace impurities.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify O-H stretching vibrations (\sim3600 cm⁻¹) and Tm-O bonds .
Q. What spectroscopic techniques are essential for analyzing this compound's structural and electronic properties?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Determine oxidation states of Tm (typically +3) and oxygen bonding environments.
- Photoluminescence (PL) Spectroscopy : Investigate emission peaks in the near-infrared (NIR) region (e.g., 800–1600 nm) due to Tm³⁺ 4f-4f transitions.
- UV-Vis-NIR Absorption : Identify electronic transitions and bandgap estimation via Tauc plot analysis .
Advanced Research Questions
Q. How do researchers address discrepancies in reported magnetic susceptibility data for this compound?
- Methodological Answer : Discrepancies may arise from variations in sample purity, crystallite size, or measurement conditions (temperature, field strength). To resolve:
- Standardize Synthesis : Ensure identical hydrothermal conditions (pH, temperature, precursor concentration) across studies.
- Control Measurement Parameters : Use SQUID magnetometry with consistent field strengths (0.1–5 T) and temperatures (2–300 K).
- Cross-Validate Data : Compare with computational models (e.g., density functional theory for magnetic moments) and meta-analysis of literature data. Contradictions in Curie-Weiss behavior should be contextualized with crystal field effects .
Q. What strategies optimize hydrothermal synthesis conditions for this compound nanocrystals?
- Methodological Answer : Use a factorial design of experiments (DoE) to vary:
- Temperature (100–250°C) and Reaction Time (6–48 hours).
- pH (7–12) and Surfactants (e.g., CTAB for size control). Characterize outcomes via XRD crystallite size analysis and BET surface area measurements. Response surface methodology (RSM) can model interactions between variables to maximize yield and minimize particle agglomeration .
Q. How can density functional theory (DFT) predict the electronic and catalytic properties of this compound?
- Methodological Answer :
- Model Construction : Use software (e.g., VASP, Quantum ESPRESSO) to simulate Tm(OH)₃ crystal structures.
- Band Structure Analysis : Calculate bandgap and density of states (DOS) to assess semiconductor behavior.
- Catalytic Activity Prediction : Evaluate adsorption energies of reactants (e.g., H₂O, CO₂) on Tm(OH)₃ surfaces. Validate with experimental oxygen evolution reaction (OER) overpotentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
